molecular formula C8H10N6OS2 B2484131 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-methylisothiazol-5-yl)acetamide CAS No. 1226439-46-8

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-methylisothiazol-5-yl)acetamide

Cat. No. B2484131
CAS RN: 1226439-46-8
M. Wt: 270.33
InChI Key: HWHBKSQGZMENEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting with the formation of key intermediate structures, followed by their further modification through various chemical reactions. For instance, the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides involves reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives, showcasing a method that could potentially be adapted for the synthesis of the target compound (Evren et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of heterocyclic rings, such as tetrazole and isothiazole, which significantly influence their chemical behavior and biological activity. Structural elucidation is typically performed using NMR, MS, and IR spectroscopy, providing detailed insights into the arrangement of atoms and the configuration of the molecule (Huicheng Wang et al., 2010).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including nucleophilic substitution and condensation reactions, which are central to their synthesis and modification. The reactivity is often influenced by the presence of electron-withdrawing or electron-donating groups within the molecule, affecting its interaction with other chemical entities.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds under different conditions. These properties are determined by the molecular structure and significantly affect the compound's application and handling.

Chemical Properties Analysis

The chemical properties, including acidity (pKa), reactivity towards different reagents, and stability, are essential for predicting the behavior of these compounds in chemical reactions and biological systems. For example, the determination of pKa values provides insights into the compound's protonation state under physiological conditions, which is critical for its biological activity (Duran & Canbaz, 2013).

Scientific Research Applications

Anticancer Activity

A study demonstrated the synthesis of novel N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, including compounds structurally similar to 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-methylisothiazol-5-yl)acetamide, and evaluated their anticancer activity. These compounds showed promising anticancer properties, with specific derivatives exhibiting high selectivity and potent cytotoxic effects against human lung adenocarcinoma cells, highlighting their potential in cancer treatment (A. Evren et al., 2019).

Antimicrobial Effects

Another research focus is on the antimicrobial effects of thiazole derivatives. The antimicrobial activities of synthesized compounds, including structures analogous to 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-methylisothiazol-5-yl)acetamide, were examined against a variety of pathogens. These studies have shown considerable antimicrobial effects against foodborne bacteria, yeasts, and filamentous fungi, suggesting their potential in addressing microbial resistance (M. Y. Cankiliç & L. Yurttaş, 2017).

Heterocyclic Syntheses

Research on thioureido-acetamides highlighted their utility as precursors for various heterocyclic syntheses, including thiazoles, through one-pot cascade reactions. This approach offers efficient pathways for synthesizing diverse heterocycles, demonstrating the versatility of compounds like 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-methylisothiazol-5-yl)acetamide in generating new chemical entities (J. Schmeyers & G. Kaupp, 2002).

properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6OS2/c1-5-3-7(17-11-5)9-6(15)4-16-8-10-12-13-14(8)2/h3H,4H2,1-2H3,(H,9,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHBKSQGZMENEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)CSC2=NN=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-methylisothiazol-5-yl)acetamide

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